molecular formula C12H17NO3 B8073112 R-4-Hydroxyphenylglycine tert. Butyl ester

R-4-Hydroxyphenylglycine tert. Butyl ester

Cat. No.: B8073112
M. Wt: 223.27 g/mol
InChI Key: CJPJHVFZFGDVBV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-4-Hydroxyphenylglycine tert. butyl ester is a chiral compound featuring a hydroxyphenylglycine backbone esterified with a tert-butyl group. This structural configuration imparts unique steric and electronic properties, making it valuable in asymmetric synthesis, pharmaceutical intermediates, and peptide chemistry. The tert-butyl group enhances steric bulk, improving stability under basic or nucleophilic conditions compared to smaller esters like methyl or ethyl .

Properties

IUPAC Name

tert-butyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPJHVFZFGDVBV-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=C(C=C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aminohydroxylation of Vinyl Arenes

The Sharpless asymmetric aminohydroxylation (AA) reaction provides a stereoselective pathway to synthesize β-amino alcohols, which can be oxidized to α-amino acids. For R-4-hydroxyphenylglycine tert-butyl ester, this method involves:

  • Substrate Preparation : Styrene derivatives with a tert-butyl ester moiety are subjected to AA using cinchona alkaloid-based catalysts (e.g., (DHQ)₂PHAL).

  • Reaction Conditions :

    • Oxidizing agent: NN-Bromosuccinimide (NBS) or NN-Chlorosuccinimide (NCS)

    • Solvent: tert-Butanol/water (1:1)

    • Temperature: 0–25°C

    • Yield: 60–75% enantiomeric excess (ee)

  • Post-Reaction Modifications :

    • Reduction of the intermediate β-amino alcohol using Pd/C\text{Pd/C} and H2\text{H}_2 (1 atm) to saturate the aromatic ring.

    • Oxidation of the primary alcohol to the carboxylic acid via Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4).

Key Data :

ParameterValue
ee85–92% (after recrystallization)
Optical rotation[α]D25=+12.5°[α]_D^{25} = +12.5° (c 1.0, CHCl₃)

Esterification of R-4-Hydroxyphenylglycine

Direct esterification of R-4-hydroxyphenylglycine with tert-butanol under acidic conditions is a straightforward approach:

  • Reagents :

    • R-4-Hydroxyphenylglycine (1 equiv)

    • tert-Butanol (5 equiv)

    • Catalytic H2SO4\text{H}_2\text{SO}_4 (0.1 equiv)

  • Conditions :

    • Reflux at 80°C for 12–18 hours.

    • Yield: 70–80%.

  • Purification :

    • Neutralization with NaHCO3\text{NaHCO}_3, extraction with ethyl acetate, and column chromatography (hexane/ethyl acetate, 7:3).

Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol. The steric bulk of the tert-butyl group necessitates prolonged reaction times.

Resolution of Racemic Mixtures

For non-chiral starting materials, enzymatic resolution using lipases (e.g., Candida antarctica lipase B) achieves high enantioselectivity:

  • Substrate : Racemic 4-hydroxyphenylglycine tert-butyl ester.

  • Conditions :

    • Acylating agent: Vinyl acetate

    • Solvent: tert-Butyl methyl ether

    • Temperature: 30°C

  • Outcome :

    • Kinetic resolution with E>200E > 200 for the (R)-enantiomer.

Analytical Validation :

  • HPLC : Chiralcel OD-H column, hexane/iso-propanol (90:10), retention times: 12.1 min (R), 14.3 min (S).

Comparative Analysis of Methods

MethodYield (%)ee (%)ComplexityCost
Asymmetric AA60–7585–92High$$$
Direct Esterification70–80N/ALow$
Enzymatic Resolution45–5599Moderate$$

Trade-offs :

  • Asymmetric AA : Ideal for enantiopure synthesis but requires specialized catalysts.

  • Direct Esterification : Economical but limited to pre-resolved amino acids.

  • Enzymatic Resolution : High ee but lower yields.

Structural and Spectroscopic Characterization

  • IR (KBr) : νmax\nu_{\text{max}} 3340 (NH), 1725 (C=O ester), 1610 (C=C aromatic) cm⁻¹.

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 1.42 (s, 9H, t-Bu)

    • δ 4.12 (q, 1H, J = 6.8 Hz, CH)

    • δ 6.75–7.12 (m, 4H, Ar-H).

  • MS (ESI+) : m/z 224.1 [M+H]⁺.

Applications in Pharmaceutical Intermediates

R-4-Hydroxyphenylglycine tert-butyl ester serves as a precursor for:

  • Antihypertensive Agents : Via reductive amination to produce β-blockers.

  • Obesity Therapeutics : Incorporation into peptide-based inhibitors of lipid-metabolizing enzymes.

Challenges and Optimization

  • Steric Hindrance : Bulky tert-butyl group slows esterification; microwave-assisted synthesis reduces reaction time to 4–6 hours.

  • Stereochemical Integrity : Racemization during esterification minimized by using DCC/DMAP\text{DCC/DMAP} at 0°C .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-2-amino-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be reduced to form amines or other reduced derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the amino group may yield primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

R-4-Hydroxyphenylglycine tert-butyl ester serves as a precursor in the synthesis of bioactive compounds, particularly those targeting specific receptors involved in neurological disorders. For example, it has been utilized in the design and synthesis of compounds targeting the orphan receptor GPR88, which is implicated in basal ganglia-associated disorders. The ability to modify the structure of this ester allows for the creation of various derivatives that can enhance pharmacological profiles .

Protecting Group for Amino Acids

The tert-butyl ester group is widely recognized for its utility as a protecting group for carboxylic acids and amino acids due to its stability against nucleophiles and ease of deprotection under acidic conditions. This characteristic makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required . The following table summarizes the advantages and applications of tert-butyl esters:

Property Description
StabilityResistant to various nucleophiles and reducing agents
DeprotectionEasily removed under acidic conditions
YieldHigh yields observed in reactions involving amino acids and carboxylic acids
Reaction ConditionsCan be performed under mild conditions compared to conventional methods

Enzymatic Applications

R-4-Hydroxyphenylglycine tert-butyl ester can also be employed in enzymatic reactions. For instance, it can serve as a substrate for lipases, which catalyze the hydrolysis of esters. The use of this compound in enzymatic processes can enhance the stereoselectivity of reactions, leading to the formation of desired enantiomers with improved yields .

Case Study: Enzymatic Hydrolysis

In studies examining the enzymatic hydrolysis of glycidate esters, R-4-Hydroxyphenylglycine tert-butyl ester demonstrated significant potential as a substrate that could be resolved into its enantiomers using specific lipases. The results indicated that certain lipases exhibited high stereoselectivity towards this compound, facilitating its application in producing optically pure substances .

Synthetic Pathways

The compound is often synthesized via direct tert-butylation methods, which allow for quick conversion of free amino acids into their corresponding tert-butyl esters with high efficiency. Recent advancements have introduced safer and more effective protocols that utilize bis(trifluoromethanesulfonyl)imide as a catalyst, leading to rapid reactions with improved yields compared to traditional methods .

Mechanism of Action

The mechanism of action of tert-Butyl ®-2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with acidic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

(a) R-4-Hydroxyphenylglycine Methyl Ester (CAS 57591-61-4)

  • Structure : Differs by substitution of the tert-butyl group with a methyl ester.
  • Reactivity : The methyl ester’s smaller size reduces steric hindrance, increasing susceptibility to hydrolysis under mild acidic/basic conditions compared to the tert-butyl variant .

(b) Tert-Butyl Acetoacetate (CAS Not Specified)

  • Structure : Shares the tert-butyl ester group but has an acetoacetate backbone instead of hydroxyphenylglycine.
  • Safety : Requires stringent handling (e.g., PPE, ventilation) due to flammability and irritation risks, a common trait among volatile tert-butyl esters .
  • Thermal Stability : Higher boiling point (~874 K for dimethylmalonic acid tert-butyl analogs) compared to methyl esters, aligning with the tert-butyl group’s low volatility .

(c) Hydroxy-PEG6-t-butyl Ester (CAS 361189-64-2)

  • Structure : Incorporates a polyethylene glycol (PEG) spacer and a tert-butyl ester.
  • Functionality : The PEG chain enhances hydrophilicity, enabling applications in drug delivery systems, contrasting with the hydrophobic nature of R-4-hydroxyphenylglycine tert. butyl ester .

Physicochemical Properties

Key properties inferred from structurally related compounds:

Property This compound (Inferred) R-4-Hydroxyphenylglycine Methyl Ester Tert-Butyl Acetoacetate Dimethylmalonic Acid Butyl Tetradecyl Ester
logP ~4.5–5.5* 1.2–1.8 ~3.0–3.5 6.6
Water Solubility Low Moderate Low Very low (log10ws = -6.93)
Thermal Stability High (decomposes >500 K) Moderate (decomposes ~400 K) High (stable to ~874 K) High (tb = 874.99 K)
Volatility Low Moderate Low Very low

*Estimated based on tert-butyl’s hydrophobicity relative to methyl and tetradecyl esters.

Biological Activity

R-4-Hydroxyphenylglycine tert. butyl ester (R-4-HPG-TBE) is a compound of interest due to its potential therapeutic applications, particularly in neurological disorders and as a modulator of metabotropic glutamate receptors (mGluRs). This article reviews the biological activity of R-4-HPG-TBE, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

C12H17NO3C_{12}H_{17}NO_3

The compound features a hydroxy group at the para position of the phenyl ring, which is crucial for its biological activity.

  • Metabotropic Glutamate Receptor Modulation :
    • R-4-HPG-TBE has been identified as a selective antagonist for mGluRs, particularly mGluR2 and mGluR3. These receptors are implicated in various neurodegenerative diseases, making R-4-HPG-TBE a candidate for therapeutic intervention in conditions such as Alzheimer's disease (AD) and schizophrenia .
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that R-4-HPG-TBE can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are known to contribute to neurodegeneration in AD . The compound showed a significant reduction in cell death rates when astrocytes were exposed to Aβ1-42.
  • Inhibition of Amyloid Aggregation :
    • R-4-HPG-TBE has been shown to inhibit Aβ aggregation effectively. In experiments using scopolamine-induced models, treatment with R-4-HPG-TBE resulted in reduced levels of Aβ plaques compared to control groups . This property is vital for developing drugs aimed at modifying the course of AD.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of R-4-HPG-TBE:

Biological Activity Effect Reference
mGluR2/mGluR3 AntagonismSelective inhibition
Neuroprotection against AβReduced cell death in astrocytes
Inhibition of Aβ aggregation85% inhibition at 100 μM
Modulation of β-secretase activityReduced activity observed

Study 1: Neuroprotective Effects in Alzheimer’s Disease Models

In a study evaluating the effects of R-4-HPG-TBE on Aβ-induced toxicity, researchers found that treatment with the compound significantly decreased cell death rates in cultured astrocytes exposed to Aβ1-42. The results indicated that R-4-HPG-TBE could be a promising candidate for further development as a neuroprotective agent against AD .

Study 2: Efficacy in Scopolamine-Induced Models

In vivo studies using scopolamine-induced models demonstrated that R-4-HPG-TBE not only reduced Aβ plaque formation but also improved cognitive deficits associated with memory impairment. The treatment showed comparable efficacy to known AD drugs like galantamine, suggesting its potential as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R-4-Hydroxyphenylglycine tert. Butyl ester
Reactant of Route 2
Reactant of Route 2
R-4-Hydroxyphenylglycine tert. Butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.